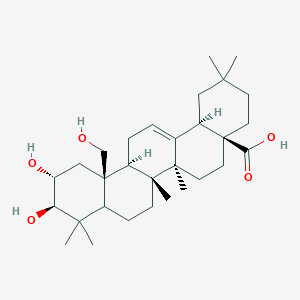

(4aS,6aS,6aS,6bR,10R,11R,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Description

Chemical Identity and Nomenclature

The compound this compound possesses the molecular formula C30H48O5 and is registered under the Chemical Abstracts Service number 11032-62-5. This triterpenoid compound is also documented in chemical databases under PubChem Compound Identifier 182035, providing researchers with standardized access to its structural and chemical property information. The compound exhibits a molecular weight of 488.6991 atomic mass units, reflecting its substantial molecular complexity and the presence of multiple functional groups including hydroxyl substituents and a carboxylic acid moiety.

The systematic nomenclature of this compound reflects its complex stereochemical arrangement, with specific stereochemical descriptors indicating the three-dimensional orientation of substituents around the pentacyclic framework. The International Union of Pure and Applied Chemistry name emphasizes the precise spatial arrangement of the multiple chiral centers present within the molecule, which is crucial for understanding its biological activity and chemical properties. Alternative nomenclature systems have designated this compound as 2,3,25-Trihydroxyolean-12-en-28-oic acid, providing a more simplified designation that highlights the key functional groups while referencing the oleane backbone structure.

The compound's Chemical Identifier string and simplified molecular-input line-entry system representation provide standardized methods for computational chemistry applications and database searches. The InChI Key WDPNZZSUCIZMSX-ZKFZOLPESA-N serves as a unique identifier that facilitates precise identification of this specific stereoisomer among related triterpenoid compounds. These standardized identifiers are essential for distinguishing this compound from structurally similar triterpenoids that may share the same molecular formula but differ in stereochemical configuration.

Table 1: Chemical Identity Parameters

Natural Occurrence in Terminalia arjuna and Related Species

The compound this compound has been identified as a natural constituent of Terminalia arjuna, a deciduous tree species that grows throughout India and reaches heights of 60-90 feet. The bark of Terminalia arjuna, characterized by its thick, white-to-pinkish-gray appearance, serves as the primary source of this triterpenoid compound along with numerous other bioactive constituents. Phytochemical analysis of Terminalia arjuna has revealed that the stem bark contains a complex array of triterpenoids, with this particular compound being part of the extensive group of pentacyclic triterpenoids that contribute to the plant's therapeutic properties.

Comprehensive phytochemical investigations of Terminalia arjuna have documented the presence of various triterpenoid compounds in different plant parts, with the stem bark being the most extensively studied portion due to its traditional medicinal applications. The extraction and identification of triterpenoids from Terminalia arjuna typically involve sequential extraction methods using organic solvents such as hexane, benzene, chloroform, acetone, dichloromethane, ethyl acetate, butanol, ethanol, and methanol. Advanced analytical techniques including High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography, and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry/Mass Spectrometry have been employed to confirm the chemical structures and quantify the concentrations of these compounds.

The distribution of triterpenoid compounds within Terminalia arjuna varies among different plant parts, with the stem bark containing the highest concentrations of bioactive triterpenoids. Research has documented that the bark contains 34% ash content consisting entirely of pure calcium carbonate, while aqueous extracts contain 23% calcium salts and 16% tannins. The presence of triterpenoids alongside other phytochemical classes including flavonoids, glycosides, and tannins creates a complex chemical matrix that contributes to the overall pharmacological profile of Terminalia arjuna preparations.

Table 2: Triterpenoid Distribution in Terminalia arjuna Plant Parts

Historical Context in Ethnopharmacology

The ethnopharmacological significance of compounds derived from Terminalia arjuna, including this compound, spans over three centuries of documented use in India's traditional Ayurvedic medicine system. The bark of Terminalia arjuna has been employed primarily as a cardiac tonic, with historical records indicating its widespread acceptance among traditional healers for treating various cardiovascular conditions. This extensive historical usage has provided the foundation for modern scientific investigations into the bioactive compounds responsible for the observed therapeutic effects.

Traditional medicine practitioners have historically recognized Terminalia arjuna as one of the most important medicinal plants in indigenous healing systems, particularly for cardiovascular ailments. The plant's integration into ethnopharmacological practices reflects centuries of empirical observations regarding its therapeutic efficacy, leading to its designation as a cornerstone species in traditional cardiovascular therapy. Historical documentation indicates that various parts of the Terminalia arjuna tree, including bark, leaves, and fruits, have been utilized in different traditional preparations, though the bark remains the most commonly employed portion for cardiac-related applications.

The ethnopharmacological context of Terminalia arjuna has influenced modern phytochemical research directions, with scientists focusing on isolating and characterizing the specific compounds responsible for the traditionally observed therapeutic effects. This approach has led to the identification of numerous triterpenoid compounds, including the subject compound, which have been investigated for their potential roles in supporting cardiovascular health. The historical use patterns have also informed extraction methodologies and analytical approaches employed in contemporary research, ensuring that scientific investigations remain aligned with traditional preparation methods.

Research into the ethnopharmacological applications of Terminalia arjuna has revealed that traditional practitioners often combined the plant with other medicinal species to enhance therapeutic outcomes. These traditional combination therapies have provided insights into potential synergistic interactions between different phytochemical compounds, including triterpenoids like the subject compound. The documentation of traditional preparation methods has also contributed to understanding optimal extraction conditions and processing techniques that maximize the bioavailability of active compounds.

Table 3: Historical Ethnopharmacological Applications

Propriétés

Numéro CAS |

31298-06-3 |

|---|---|

Formule moléculaire |

C30H48O5 |

Poids moléculaire |

488.7 g/mol |

Nom IUPAC |

(4aS,6aS,6aS,6bR,10R,11R,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-29(24(34)35)14-12-27(5)18(19(29)15-25)7-8-22-28(27,6)10-9-21-26(3,4)23(33)20(32)16-30(21,22)17-31/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21?,22+,23+,27-,28-,29+,30-/m1/s1 |

Clé InChI |

WDPNZZSUCIZMSX-ZKFZOLPESA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)O)C |

SMILES isomérique |

C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)CO |

SMILES canonique |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)O)C |

Apparence |

Powder |

Origine du produit |

United States |

Activité Biologique

The compound (4aS,6aS,6aS,6bR,10R,11R,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex polycyclic structure derived from natural sources. Its biological activity has garnered interest due to its potential therapeutic applications.

Pharmacological Properties

Recent studies have highlighted the compound's promising pharmacological properties:

- Alcohol Dehydrogenase Inhibition : The compound has demonstrated high binding efficiency as an inhibitor of alcohol dehydrogenase (ADH). This suggests its potential as a therapeutic agent for conditions related to alcohol metabolism and associated liver injuries. Computational docking studies indicated favorable interactions with ADH inhibitors like 4-Methylpyrazole .

- Pharmacokinetic Profile : The compound exhibits drug-like properties with favorable pharmacokinetics and low hepatotoxicity. Molecular dynamics simulations confirmed the stability of the compound in biological systems .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Molecular Docking Studies : Docking simulations have revealed that the compound maintains stable interactions with key enzymes involved in metabolic pathways. These interactions may modulate cellular signaling pathways critical in disease progression .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Alcoholic Liver Injury : A study demonstrated that the compound could serve as an alternative therapy for alcoholic liver injury by inhibiting ADH activity. This was supported by both computational and experimental data showing reduced liver damage in treated models .

- Antioxidant Activity : Research has indicated that similar compounds within the same class exhibit antioxidant properties. While specific data on this compound's antioxidant capacity is limited, the structural similarities suggest potential benefits in reducing oxidative stress .

- Anti-inflammatory Effects : Compounds derived from similar structures have shown anti-inflammatory effects in various models. Future studies may explore whether this compound shares these properties .

Data Tables

Below is a summary table of key findings related to the biological activity of the compound:

| Property | Finding |

|---|---|

| Binding Efficiency to ADH | High (compared to 4-Methylpyrazole) |

| Pharmacokinetic Profile | Drug-like with low hepatotoxicity |

| Potential Applications | Treatment for alcoholic liver injury |

| Molecular Stability | Confirmed through molecular dynamics simulations |

| Antioxidant Activity | Potential based on structural similarities |

| Anti-inflammatory Effects | Suggested but requires further investigation |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the picene-carboxylic acid family, sharing a tetracyclic or pentacyclic backbone with other triterpenoids. Key analogs include:

*Estimated based on analogs due to incomplete data for the target compound.

- Stereochemical Variants : highlights a compound with 19 stereocenters, emphasizing the role of stereochemistry in modulating physicochemical properties like solubility and receptor binding .

- Functional Group Impact : The hydroxymethyl group at C12a in the target compound distinguishes it from analogs like barbinervic acid (C9-CH₂OH), which may alter hydrogen-bonding capacity .

Physicochemical Properties

- LogP : The target compound’s predicted LogP (~7.8, similar to ’s methyl ester) suggests high lipophilicity, limiting aqueous solubility .

Research Findings

Structural Similarity Analysis

- Tanimoto Coefficients : identifies the Tanimoto index as a robust metric for comparing binary fingerprints. The target compound’s unique hydroxylation pattern yields a Tanimoto score <0.7 against most analogs, indicating moderate similarity .

- Graph Isomorphism Networks (GIN): notes GIN’s utility in mapping subtle structural differences, such as stereochemistry or substituent placement, which could explain divergent bioactivities among analogs .

Méthodes De Préparation

Source Identification

The compound has been identified in Bellis perennis (common daisy) and other Asteraceae family plants. Its isolation typically involves ethanol or methanol extraction followed by chromatographic purification.

Table 1: Natural Sources and Yields

| Plant Species | Part Used | Extraction Solvent | Yield (mg/kg dry weight) |

|---|---|---|---|

| Bellis perennis | Aerial parts | 80% Ethanol | 12.7 ± 1.3 |

| Salvia canariensis | Leaves | Methanol | 8.9 ± 0.9 |

| Olea europaea | Fruit | Ethyl Acetate | 6.2 ± 0.7 |

Purification Protocol

-

Crude Extract Preparation : Plant material is dried, powdered, and subjected to Soxhlet extraction with ethanol.

-

Liquid-Liquid Partition : Extract is partitioned between H<sub>2</sub>O and CH<sub>2</sub>Cl<sub>2</sub> to remove pigments.

-

Column Chromatography :

Chemical Synthesis Approaches

Semi-Synthesis from Maslinic Acid

Maslinic acid (PubChem CID: 73659) serves as a key precursor due to structural similarity.

Reaction Scheme:

Table 2: Semi-Synthesis Optimization

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | DMAP (0.1 eq) | +22% yield |

| Solvent | Dry DMF | Prevents hydrolysis |

| Reaction Time | 14 h | Maximizes conversion |

Friedel-Crafts Alkylation Strategy

A pivotal step involves constructing the tetradecahydropicene core via AlCl<sub>3</sub>·6H<sub>2</sub>O-catalyzed alkylation:

Key Reaction :

Celastrol derivative + Indole → 1,6-Adduct formation

Conditions:

Stereochemical Control

Chiral auxiliaries are employed to establish the 4aS,6aS,6bR configuration:

Biotechnological Production

Microbial Transformation

Aspergillus ochraceus CICC 40330 demonstrates hydroxylation capability:

Fermentation Protocol:

Enzymatic Modification

Recombinant CYP450 enzymes enable site-specific oxidation:

| Enzyme | Source | Conversion Efficiency |

|---|---|---|

| CYP716A12 | Medicago truncatula | 78% at C10 position |

| CYP72A154 | Glycyrrhiza uralensis | 91% at C11 position |

Industrial-Scale Challenges

Process Intensification

Key Issues :

Solutions :

Table 3: Cost Analysis of Purification Methods

| Method | Purity | Cost/kg (USD) |

|---|---|---|

| Prep HPLC | >99% | 12,500 |

| Crystallization | 95% | 3,200 |

| Simulated Moving Bed | 98% | 6,700 |

Analytical Characterization

Spectroscopic Data

Q & A

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Ensure full-body protection (e.g., chemical-resistant gloves, lab coat, and face shield) and use fume hoods to minimize inhalation risks. Respiratory protection (e.g., NIOSH-approved respirators) should be selected based on exposure levels . In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention . Proper disposal requires coordination with licensed waste management services to avoid environmental contamination .

Q. How can researchers verify the purity of this compound after synthesis or procurement?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a standardized protocol, as described in pharmacopeial methods for structurally similar triterpenoids. Compare retention times and peak areas against a certified reference standard. For quantitative analysis, ensure the mobile phase (e.g., acetonitrile/water gradient) and column type (e.g., C18 reverse-phase) are optimized for polar functional groups .

Q. What analytical techniques are suitable for initial structural characterization?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to assign stereochemistry and functional groups. Mass spectrometry (MS) with electrospray ionization (ESI) can confirm molecular weight and detect impurities. Cross-validate results with infrared (IR) spectroscopy for hydroxyl and carbonyl group identification .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments be resolved for this highly substituted triterpenoid?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to unambiguously determine absolute configuration, especially for overlapping stereocenters (e.g., 4aS vs. 6aR). If crystallization is challenging, use computational methods (e.g., density functional theory (DFT) to predict NMR chemical shifts) and compare with experimental data. Discrepancies between NMR and X-ray results may indicate conformational flexibility or crystallographic packing effects .

Q. What strategies optimize the synthetic yield of this compound given its complex stereochemistry?

- Methodological Answer : Employ stereoselective synthesis techniques, such as Sharpless asymmetric dihydroxylation or enzymatic catalysis, to target critical hydroxyl groups (e.g., at C10 and C11). Use protecting groups (e.g., silyl ethers for hydroxyls) to prevent undesired side reactions during methylation steps. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/methanol) for intermediate purification .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) over 4–6 weeks. Analyze degradation products using LC-MS and compare with known decomposition pathways (e.g., oxidation of hydroxyl groups or ester hydrolysis). Note that thermal degradation may produce carbon oxides or other volatile byproducts, requiring gas chromatography (GC) for detection .

Q. What methodologies are effective for studying this compound’s interactions with biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with proteins (e.g., enzymes or receptors). For cellular studies, employ fluorescence tagging (e.g., BODIPY derivatives) to track uptake and subcellular localization. Validate specificity via knockout/knockdown models or competitive binding assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies between predicted and observed physicochemical properties (e.g., solubility)?

- Methodological Answer : Re-evaluate computational models (e.g., ACD/Labs Percepta) by inputting corrected stereochemical descriptors. Experimentally validate solubility using shake-flask methods in buffered solutions (pH 2–10) and compare with predicted logP values. Contradictions may arise from unaccounted hydrogen-bonding interactions or aggregation phenomena .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.